Isotopic Purity and Mass Shift Advantage
N-Desmethyl Tamoxifen-d5 provides a +5 Da mass shift (m/z 363) relative to unlabeled N-desmethyl tamoxifen (m/z 358), with commercial specifications requiring ≥98 atom% D isotopic enrichment to minimize spectral overlap . In contrast, the unlabeled compound cannot be differentiated from the analyte in the mass spectrometer and is unsuitable as an internal standard. The use of a deuterated analog with a 5 Da mass difference ensures baseline chromatographic co-elution (retention time 1.93 min for both analyte and IS) while enabling distinct MRM transitions (358→58 for analyte; 363→134 for IS), a prerequisite for accurate quantification in complex biological matrices [1].
| Evidence Dimension | Mass Spectrometric Differentiation |
|---|---|
| Target Compound Data | Parent ion m/z 363; Isotopic enrichment ≥98 atom% D |
| Comparator Or Baseline | Unlabeled N-desmethyl tamoxifen: Parent ion m/z 358; 0 atom% D |
| Quantified Difference | Mass shift of +5 Da; ≥98% isotopic purity |
| Conditions | Positive ion electrospray LC-MS/MS; MRM transitions |
Why This Matters
The +5 Da mass shift and high isotopic purity eliminate cross-talk between analyte and internal standard channels, a fundamental requirement for regulatory-compliant bioanalytical method validation.
- [1] Antunes, M. V., Raymundo, S., de Oliveira, V., Staudt, D. E., Gössling, G., Biazús, J. V., ... & Linden, R. (2019). Table 1. Retention times and multiple reactions monitoring transitions for tamoxifen, it three metabolites and internal standards by UPLC–MS/MS. PMC6554689. View Source
